molecular formula C9H11NOS B14756404 4-Methylphenyl N-hydroxyethanimidothioate CAS No. 705-72-6

4-Methylphenyl N-hydroxyethanimidothioate

Katalognummer: B14756404
CAS-Nummer: 705-72-6
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: HIECCXCDWNXQNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylphenyl N-hydroxyethanimidothioate is an organic compound with the molecular formula C9H11NOS It is known for its unique chemical structure, which includes a 4-methylphenyl group attached to an N-hydroxyethanimidothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl N-hydroxyethanimidothioate typically involves the reaction of 4-methylphenyl isothiocyanate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylphenyl N-hydroxyethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-hydroxyethanimidothioate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents like ethanol or methanol, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Methylphenyl N-hydroxyethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Methylphenyl N-hydroxyethanimidothioate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential enzymes and proteins involved in cell wall synthesis and metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylphenyl isothiocyanate: A precursor in the synthesis of 4-Methylphenyl N-hydroxyethanimidothioate.

    4-Methylphenyl thiourea: Shares a similar thiourea functional group.

    4-Methylphenyl N-hydroxyacetamide: Contains a similar N-hydroxy group.

Uniqueness

This compound is unique due to its combination of a 4-methylphenyl group with an N-hydroxyethanimidothioate moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

705-72-6

Molekularformel

C9H11NOS

Molekulargewicht

181.26 g/mol

IUPAC-Name

(4-methylphenyl) N-hydroxyethanimidothioate

InChI

InChI=1S/C9H11NOS/c1-7-3-5-9(6-4-7)12-8(2)10-11/h3-6,11H,1-2H3

InChI-Schlüssel

HIECCXCDWNXQNU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SC(=NO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.